N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
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Overview
Description
N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a bromofuran moiety and a p-tolyl group attached to the piperidine ring. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the bromofuran intermediate: This can be achieved by brominating furan using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Acylation of the piperidine ring: The piperidine ring is acylated using the bromofuran intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Introduction of the p-tolyl group: The p-tolyl group can be introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a p-tolyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or pharmacological tool.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The bromofuran moiety and p-tolyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chlorofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
- N-(5-bromofuran-2-carbonyl)-N-(m-tolyl)piperidine-1-carboxamide
- N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide
Uniqueness
N-(5-bromofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is unique due to the specific combination of the bromofuran moiety and the p-tolyl group attached to the piperidine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-bromofuran-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-13-5-7-14(8-6-13)21(17(22)15-9-10-16(19)24-15)18(23)20-11-3-2-4-12-20/h5-10H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWCLGHFORIPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(O2)Br)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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